molecular formula C14H17ClF2N2O B14846421 4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14846421
M. Wt: 302.75 g/mol
InChI Key: JXKJGYQDRCNWOB-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the difluorophenyl group adds to the compound’s chemical stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the spirocyclic intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogenating agents like bromine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammatory conditions.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the difluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C14H17ClF2N2O

Molecular Weight

302.75 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H16F2N2O.ClH/c15-9-2-3-10(12(16)6-9)11-7-18-13(19)14(11)4-1-5-17-8-14;/h2-3,6,11,17H,1,4-5,7-8H2,(H,18,19);1H

InChI Key

JXKJGYQDRCNWOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C(CNC2=O)C3=C(C=C(C=C3)F)F.Cl

Origin of Product

United States

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